Product packaging for 3,5-Diaminohexanoate(Cat. No.:CAS No. 17027-83-7)

3,5-Diaminohexanoate

Cat. No.: B231605
CAS No.: 17027-83-7
M. Wt: 146.19 g/mol
InChI Key: NGDLSXMSQYUVSJ-WHFBIAKZSA-N
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Description

3,5-Diaminohexanoate is a diamine compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It serves as a crucial biochemical intermediate in the lysine degradation pathway in certain bacterial species, such as Clostridium sticklandii and Brevibacterium . This compound exists in different stereoisomeric forms, with the L- erythro -3,5-diaminohexanoate isomer being a specific substrate for specialized enzymes . Its primary research value lies in its role as a substrate for studying the structure and mechanism of novel enzymes. It is a key substrate for L- erythro -3,5-diaminohexanoate dehydrogenase (3,5-DAHDH), a β-amino acid dehydrogenase that catalyzes its deamination to (S)-5-amino-3-oxohexanoate using NAD+ as a cofactor . Furthermore, this compound is the product of the radical-based rearrangement reaction catalyzed by the adenosylcobalamin and PLP-dependent enzyme beta-lysine 5,6-aminomutase . Recent structural studies of 3,5-DAHDH have enabled rational protein engineering, creating highly active and enantioselective enzyme variants for the asymmetric synthesis of valuable β-amino acids, achieving excellent enantioselectivity (>99% ee) and high yields . As such, this compound is an essential reagent for enzymologists, bio-catalysis researchers, and synthetic biologists working on the enzymatic production of chiral building blocks for pharmaceuticals and fine chemicals. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O2 B231605 3,5-Diaminohexanoate CAS No. 17027-83-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17027-83-7

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

(3S,5S)-3,5-diaminohexanoic acid

InChI

InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/t4-,5-/m0/s1

InChI Key

NGDLSXMSQYUVSJ-WHFBIAKZSA-N

SMILES

CC(CC(CC(=O)O)N)N

Isomeric SMILES

C[C@@H](C[C@@H](CC(=O)O)N)N

Canonical SMILES

CC(CC(CC(=O)O)N)N

physical_description

Solid

Synonyms

3,5-diaminohexanoate
3,5-diaminohexanoate dihydrochloride

Origin of Product

United States

Biochemical Pathways and Metabolism of 3,5 Diaminohexanoate

Central Role in Lysine (B10760008) Degradation and Fermentation Pathways

In anaerobic environments, some bacteria, such as those from the genus Clostridium, employ a specific fermentation pathway to break down the amino acid lysine into products like acetate (B1210297) and butyrate (B1204436). researchgate.netwikipedia.org The compound (3S,5S)-3,5-diaminohexanoate, also known as L-erythro-3,5-diaminohexanoate, is a pivotal intermediate in this pathway. researchgate.netfigshare.comresearchgate.net Its formation is the result of a series of enzymatic reactions that rearrange the carbon skeleton and amino groups of lysine. The subsequent metabolism of 3,5-diaminohexanoate involves its oxidative deamination to 3-keto-5-aminohexanoate, a reaction catalyzed by L-erythro-3,5-diaminohexanoate dehydrogenase. researchgate.netuniprot.orgwikipedia.org This step is crucial for the continued degradation of the molecule to yield energy for the cell. researchgate.net

Initial Transformations Leading to this compound

The journey from L-lysine to this compound involves two key enzymatic steps that isomerize the initial substrate, preparing it for further breakdown.

The first committed step in this lysine fermentation pathway is the conversion of L-lysine to (3S)-3,6-diaminohexanoate, commonly known as L-β-lysine. researchgate.netnih.govtandfonline.com This reaction is a reversible isomerization where the α-amino group (at C-2) of L-lysine is moved to the β-position (C-3). nih.govpnas.org

This initial isomerization is catalyzed by the enzyme Lysine 2,3-aminomutase (KamA, EC 5.4.3.2). nih.govwikipedia.org Found in organisms like Clostridium subterminale, KamA is a complex enzyme that requires several cofactors to function. pnas.orgnih.govwikipedia.org It utilizes a radical-based mechanism to facilitate the 1,2-migration of the amino group. nih.govwikipedia.org The enzyme itself is a homotetramer and its gene, kamA, has been cloned and sequenced. nih.govwikipedia.org The optimal pH for KamA activity is 8.0. uniprot.org

Table 1: Characteristics of Lysine 2,3-Aminomutase (KamA)

Property Description Source
Enzyme Commission No. EC 5.4.3.2 wikipedia.org
Reaction Catalyzed L-Lysine ⇌ (3S)-3,6-Diaminohexanoate (L-β-Lysine) nih.govnih.gov
Organism Clostridium subterminale nih.govwikipedia.org
Cofactors S-Adenosylmethionine (SAM), Pyridoxal (B1214274) 5'-phosphate (PLP), [4Fe-4S] cluster, Zinc (Zn²⁺), Cobalt (Co²⁺) nih.govwikipedia.orguniprot.org
Mechanism Radical SAM wikipedia.org
Optimal pH 8.0 uniprot.org
Optimal Temperature 37°C uniprot.org

Following the formation of L-β-lysine, the next step is another isomerization reaction, converting (3S)-3,6-diaminohexanoate into (3S,5S)-3,5-diaminohexanoate. researchgate.netebi.ac.ukwikipedia.org This reaction involves the migration of the amino group from the C-6 position to the C-5 position.

This transformation is catalyzed by the enzyme Lysine 5,6-aminomutase (EC 5.4.3.3), also referred to as β-lysine 5,6-aminomutase. ebi.ac.ukwikipedia.org This enzyme is notably found in Clostridium sticklandii. wikipedia.orgebi.ac.uk Unlike Lysine 2,3-aminomutase, this enzyme can act on both D-lysine (converting it to 2,5-diaminohexanoate) and L-β-lysine. wikipedia.orgebi.ac.uk The enzyme facilitates the reversible migration of an amino group between adjacent carbons. wikipedia.org

The catalytic activity of Lysine 5,6-aminomutase is dependent on two crucial cofactors: pyridoxal 5'-phosphate (PLP) and adenosylcobalamin (AdoCbl), a form of vitamin B12. wikipedia.orgebi.ac.ukgenome.jp PLP binds to the substrate, forming an external aldimine, which is important for stabilizing radical intermediates. wikipedia.orgnih.gov AdoCbl serves as a hydrogen carrier, initiating catalysis through the generation of a 5'-deoxyadenosyl radical. wikipedia.orgexpasy.org For maximal catalytic effect, the enzyme also requires ATP, a mercaptan, and a divalent metal ion like Mg²⁺. wikipedia.org Structural studies have shown that in the absence of a substrate, the PLP and AdoCbl cofactors are separated by a significant distance, suggesting a large conformational change occurs upon substrate binding to bring them into proximity for the reaction to proceed. nih.govacs.orgpnas.org

Table 2: Cofactors of Lysine 5,6-Aminomutase

Cofactor Role in Catalysis Source
Pyridoxal 5'-phosphate (PLP) Binds to the substrate and stabilizes radical intermediates. wikipedia.orgebi.ac.uk
Adenosylcobalamin (AdoCbl) Generates the 5'-deoxyadenosyl radical to initiate the reaction. wikipedia.orgebi.ac.ukexpasy.org
ATP, Mercaptan, Divalent Metal Ion (e.g., Mg²⁺) Required for highest catalytic activity. wikipedia.org
(3S)-3,6-Diaminohexanoate to (3S,5S)-3,5-Diaminohexanoate Transformation

Downstream Metabolic Fates of this compound

The metabolic journey of this compound primarily involves its conversion through oxidative deamination and subsequent degradation. This pathway is a key part of lysine fermentation in certain anaerobic bacteria. researchgate.net

Oxidative Deamination of L-erythro-3,5-Diaminohexanoate

The initial step in the breakdown of L-erythro-3,5-diaminohexanoate is an oxidative deamination reaction. vulcanchem.commybiosource.com This process is crucial for preparing the molecule for further degradation and energy extraction by the cell.

The oxidative deamination of L-erythro-3,5-diaminohexanoate results in the formation of 3-keto-5-aminohexanoate, also known as (S)-5-amino-3-oxohexanoate. mybiosource.comuniprot.orgwikipedia.org This conversion involves the removal of an amino group from the C-3 position of the L-erythro-3,5-diaminohexanoate molecule. vulcanchem.com (S)-5-amino-3-oxohexanoate is an intermediate in the degradation pathway of lysine. hmdb.ca

The chemical reaction is as follows: (3S,5S)-3,5-diaminohexanoate + NAD+ + H₂O ⇌ (5S)-5-amino-3-oxohexanoate + NH₄⁺ + NADH + H⁺ expasy.org

This transformation is catalyzed by the enzyme L-erythro-3,5-diaminohexanoate dehydrogenase, which has the Enzyme Commission (EC) number 1.4.1.11. uniprot.orgwikipedia.orgontosight.ai This enzyme belongs to the oxidoreductase family, specifically those that act on the CH-NH2 group of donors with NAD+ or NADP+ as an acceptor. wikipedia.orgontosight.aicreative-enzymes.com The systematic name for this enzyme class is L-erythro-3,5-diaminohexanoate:NAD+ oxidoreductase (deaminating). wikipedia.orgcreative-enzymes.com

This enzyme has been identified and studied in various bacteria, including Clostridium and Fusobacterium nucleatum. uniprot.orgwikipedia.org In Fusobacterium nucleatum, the enzyme is composed of 345 amino acids. uniprot.org

Table 1: Properties of L-erythro-3,5-diaminohexanoate Dehydrogenase from Fusobacterium nucleatum

Property Value
Recommended Name L-erythro-3,5-diaminohexanoate dehydrogenase
EC Number 1.4.1.11
Gene Name kdd
Organism Fusobacterium nucleatum subsp. nucleatum
Amino Acids 345

Source: UniProtKB Q8RHX3 uniprot.org

L-erythro-3,5-diaminohexanoate dehydrogenase utilizes either nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP+) as cofactors to facilitate the oxidative deamination reaction. uniprot.orgwikipedia.orgontosight.ai These cofactors act as electron acceptors, being reduced to NADH or NADPH, respectively, during the reaction. google.com The choice of cofactor can influence the enzyme's kinetic properties. uniprot.org

Table 2: Kinetic Parameters of L-erythro-3,5-diaminohexanoate Dehydrogenase with Different Cofactors

Cofactor KM for 3,5-DAH Vmax
NAD+ 3.2 µM 4.1 nmol/min/µg
NADP+ 197.8 µM 4.5 nmol/min/µg

Source: UniProtKB Q8RHX3 uniprot.org

Degradation of 3-Keto-5-aminohexanoate

Following its formation, 3-keto-5-aminohexanoate is further metabolized in the lysine degradation pathway. vulcanchem.comcapes.gov.br

The next step in the metabolic cascade is the cleavage of 3-keto-5-aminohexanoate. This reaction is catalyzed by the 3-keto-5-aminohexanoate cleavage enzyme. uniprot.orgnih.gov This enzyme facilitates a reversible reaction where 3-keto-5-aminohexanoate and acetyl-CoA are converted into 3-aminobutyryl-CoA and acetoacetate (B1235776). researchgate.netuniprot.org This enzymatic activity is a crucial part of the anaerobic fermentation of lysine. uniprot.orgnih.gov

The reaction is as follows: (5S)-5-amino-3-oxohexanoate + acetyl-CoA ⇌ acetoacetate + L-3-aminobutanoyl-CoA genome.jp

This enzyme, found in bacteria such as Fusobacterium nucleatum and Cloacimonas acidaminovorans, requires Zn²⁺ for its activity. genome.jp In Cloacimonas acidaminovorans, the catalytic rate (kcat) for the cleavage of 3-keto-5-aminohexanoate is 2.69 sec⁻¹. uniprot.org The enzyme from a lysine-fermenting Clostridium species has a molecular weight of approximately 97,000 and is likely composed of four identical subunits. nih.gov

Formation of 3-Aminobutyryl-CoA and Acetoacetate

A pivotal step in the degradation of this compound is its conversion into 3-aminobutyryl-CoA and acetoacetate. This transformation is orchestrated by the enzyme 3-keto-5-aminohexanoate cleavage enzyme (Kce), which catalyzes the reversible reaction between (5S)-5-amino-3-oxohexanoate and acetyl-CoA. researchgate.netuniprot.orggenome.jp This enzymatic reaction is a fascinating example of a Claisen-type condensation in reverse.

The catalytic mechanism of Kce is noteworthy. It involves the deprotonation of the 3-keto-5-aminohexanoate substrate, followed by a nucleophilic attack on an incoming acetyl-CoA molecule. researchgate.netnih.govnih.gov Subsequently, an intramolecular transfer of the CoA moiety occurs, culminating in a retro-Claisen reaction that releases the final products: 3-aminobutyryl-CoA and acetoacetate. researchgate.netnih.gov Structural and biochemical analyses have revealed that Kce possesses a TIM barrel fold and utilizes a Zn²⁺ cation, reminiscent of metal-dependent class II aldolases, to facilitate this complex transformation. researchgate.netnih.govnih.gov

The enzyme, which has been identified in organisms like Fusobacterium nucleatum and Cloacimonas acidaminovorans, is classified under EC 2.3.1.247. uniprot.orggenome.jpmicrobialtec.com It is a key component of the lysine fermentation pathway, ensuring the efficient cleavage of the six-carbon backbone of the lysine-derived intermediate into two smaller, metabolically versatile molecules. nih.govplos.org

EnzymeSubstratesProductsCofactorOrganism Examples
3-Keto-5-aminohexanoate cleavage enzyme (Kce) (5S)-5-amino-3-oxohexanoate, Acetyl-CoA3-Aminobutyryl-CoA, AcetoacetateZn²⁺Fusobacterium nucleatum, Cloacimonas acidaminovorans
Deamination of L-3-Aminobutyryl-CoA to Crotonyl-CoA

Following its formation, L-3-aminobutyryl-CoA undergoes a crucial deamination step to yield crotonyl-CoA. This reaction is a key juncture that channels the carbon skeleton towards the production of butyrate and other metabolic end products. The enzyme responsible for this transformation is 3-aminobutyryl-CoA ammonia (B1221849) lyase , also referred to as L-3-aminobutyryl-CoA deaminase. plos.orgmdpi.comsci-hub.se

This enzyme catalyzes the reversible elimination of an ammonia molecule from L-3-aminobutyryl-CoA, resulting in the formation of a double bond and the generation of crotonyl-CoA. polimi.itqmul.ac.ukwikipedia.org The reaction is specific for the L-isomer of 3-aminobutyryl-CoA. qmul.ac.uk

3-Aminobutyryl-CoA ammonia lyase (EC 4.3.1.14) has been identified and characterized in lysine-fermenting bacteria such as Clostridium subterminale and Brevibacterium sp. polimi.itwikipedia.orgvulcanchem.com In Brevibacterium, the expression of this enzyme, along with the 3-keto-5-aminohexanoate cleavage enzyme, is induced by the presence of this compound in the growth medium, indicating a regulated metabolic response to substrate availability. vulcanchem.com

EnzymeSubstrateProductsOrganism Examples
3-Aminobutyryl-CoA ammonia lyase L-3-Aminobutyryl-CoACrotonyl-CoA, NH₃Clostridium subterminale, Brevibacterium sp.

Terminal Products of this compound Metabolism

The metabolic cascade originating from this compound culminates in the production of short-chain fatty acids, primarily acetate and butyrate. researchgate.netnih.gov These compounds represent the final outputs of this arm of the lysine fermentation pathway and are crucial for the energy balance of the fermenting organism.

The crotonyl-CoA generated from the deamination of 3-aminobutyryl-CoA is a central intermediate that is further metabolized to produce butyrate. This conversion is typically achieved through the action of butyryl-CoA dehydrogenase , which reduces crotonyl-CoA to butyryl-CoA. plos.orgmdpi.comresearchgate.net The butyryl-CoA can then be converted to butyrate through a CoA transferase reaction, often involving the transfer of CoA from butyryl-CoA to acetoacetate, which was produced earlier in the pathway. plos.orgresearchgate.netresearchgate.net This reaction, catalyzed by acetoacetate:butyrate CoA transferase , yields butyrate and acetoacetyl-CoA. plos.orgresearchgate.net

The newly formed acetoacetyl-CoA can then be cleaved by acetoacetyl-CoA thiolase into two molecules of acetyl-CoA. plos.orgresearchgate.net This acetyl-CoA can then enter various metabolic fates, including the production of acetate. The conversion to acetate can proceed via acetyl phosphate, a reaction catalyzed by phosphate acetyltransferase , followed by the action of acetate kinase to produce ATP and acetate. plos.orgresearchgate.net This intricate series of reactions not only generates butyrate but also regenerates CoA and produces ATP, highlighting the efficiency of this anaerobic metabolic pathway. plos.orgmpg.de

PrecursorKey EnzymesFinal Products
Crotonyl-CoAButyryl-CoA dehydrogenase, Acetoacetate:butyrate CoA transferaseButyrate
Acetoacetyl-CoAAcetoacetyl-CoA thiolase, Phosphate acetyltransferase, Acetate kinaseAcetate

Enzymology and Reaction Mechanisms of 3,5 Diaminohexanoate Interconverting Enzymes

L-erythro-3,5-Diaminohexanoate Dehydrogenase (3,5-DAHDH)

Detailed Catalytic Mechanism of Oxidative Deamination

The oxidative deamination catalyzed by 3,5-DAHDH proceeds through a series of well-defined steps involving cofactor reduction, substrate modification, and product release. QM/MM calculations have been instrumental in elucidating these intricate steps frontiersin.orgresearchgate.netrsc.org.

Following the hydride transfer, the C3 carbon atom of the substrate, now bearing a positive charge, undergoes elimination of ammonia (B1221849). This process leads to the formation of an iminium intermediate researchgate.netsci-hub.se. This iminium ion is then hydrated by a water molecule within the active site, yielding the keto product, (S)-5-amino-3-oxohexanoate wikipedia.orgresearchgate.netgenome.jpsci-hub.se.

Proton transfer events are critical for the catalytic mechanism. Specifically, a proton is transferred from the C3-amino group of the substrate to a catalytic residue, such as Aspartate 177 (D177) in some studied variants, facilitating the subsequent elimination of ammonia researchgate.net. These proton transfers are precisely orchestrated within the enzyme's active site to ensure efficient catalysis and product formation researchgate.net.

Substrate Specificity and Kinetic Properties

3,5-DAHDH is characterized by its strict substrate specificity, primarily acting on its native substrate, L-erythro-3,5-diaminohexanoate frontiersin.orgresearchgate.netresearchgate.netx-mol.netproteopedia.orgresearchgate.net. This narrow substrate scope has limited its broader applications in biocatalysis, prompting research into protein engineering to expand its activity towards non-native substrates frontiersin.orgresearchgate.netresearchgate.netx-mol.netrsc.orgresearchgate.net.

While detailed kinetic parameters such as Michaelis constants (Km) and turnover rates (kcat) for the wild-type L-erythro-3,5-diaminohexanoate dehydrogenase are not extensively detailed in the provided literature snippets, the enzyme's activity is characterized by these parameters researchgate.nethreasilygroup.com. Studies focusing on engineered variants have reported significant improvements in specific activity, with some showing increases of 110–800 times towards various aliphatic β-amino acids researchgate.netrsc.orgresearchgate.net. These enhancements are achieved through rational design strategies based on structural insights and mechanistic understanding frontiersin.orgresearchgate.netx-mol.netrsc.org. The turnover rate (kcat) represents the maximum number of substrate molecules an enzyme can convert into product per unit time, and it is a key metric for enzyme efficiency.

Specificity for L-erythro-3,5-Diaminohexanoate and L-3-Keto-5-aminohexanoate

Enzymes involved in the metabolism of 3,5-diaminohexanoate exhibit specific substrate preferences. For instance, L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH) is a key enzyme in the degradation pathway of this compound. This dehydrogenase specifically catalyzes the oxidative deamination of L-erythro-3,5-diaminohexanoate to L-3-keto-5-aminohexanoate researchgate.netasm.org. Studies have shown that this enzyme is highly specific for its substrates, L-erythro-3,5-diaminohexanoate and L-3-keto-5-aminohexanoate researchgate.net. The enzyme itself has been purified and characterized, with its molecular weight estimated to be around 71,000 Da, and it exists as a tetramer or dimer depending on solution conditions researchgate.net. The specificity of 3,5-DAHDH for these particular isomers is critical for the directed synthesis of β-amino acids researchgate.net.

Cofactor Binding and Mechanistic Roles (NAD/NADP)

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (B84403) (NADP), are essential cofactors in many enzymatic reactions, acting as electron carriers promega.comwikipedia.orgnih.govresearchgate.netwikipedia.org. While the direct involvement of NAD/NADP in the core mechanism of lysine (B10760008) 5,6-aminomutase (5,6-LAM) is not highlighted, these dinucleotides are generally crucial for oxidoreductase activities. For example, the dehydrogenase activity involved in the conversion of L-erythro-3,5-diaminohexanoate to L-3-keto-5-aminohexanoate is described as DPN-dependent researchgate.net. DPN is an older nomenclature for NAD. This indicates that NAD serves as the electron acceptor in this specific oxidative deamination reaction researchgate.netpromega.comnih.gov. NADP, on the other hand, is primarily involved in anabolic pathways, providing reducing equivalents for biosynthesis promega.comwikipedia.org.

Lysine 5,6-Aminomutase (5,6-LAM)

Lysine 5,6-aminomutase (5,6-LAM) is a critical enzyme in the degradation of lysine, catalyzing the reversible migration of an amino group. It is known to act on both D-lysine and L-β-lysine, converting them to their respective 2,5-diaminohexanoate and this compound products wikipedia.orgebi.ac.ukmdpi.comacs.org. This enzyme relies on two essential cofactors: adenosylcobalamin (AdoCbl) and pyridoxal (B1214274) 5'-phosphate (PLP) wikipedia.orgebi.ac.ukmdpi.comacs.orgnih.govontosight.aiacs.orgresearchgate.net.

Radical Mechanism of Amino Group Migration

The catalytic cycle of 5,6-LAM involves a complex radical mechanism for the 1,2-amino group shift. The process is initiated by the homolytic cleavage of the cobalt-carbon bond in AdoCbl, generating a 5'-deoxyadenosyl radical (Ado•) nih.govontosight.ainih.govacs.orgresearchgate.netacs.orgresearchgate.net. This Ado• radical then abstracts a hydrogen atom from the substrate, typically from the C5 position of lysine, to form a substrate radical intermediate nih.govnih.govacs.orgacs.org. This radical intermediate undergoes rearrangement, including the migration of the amino group, facilitated by PLP acs.orgnih.govnih.govacs.orgresearchgate.netacs.org. The mechanism involves multiple steps, with at least 12 proposed steps, including two hydrogen transfer events nih.gov. The enzyme undergoes significant conformational changes, transitioning between an "open" state and a "closed" state, to bring the cofactors and substrate into proximity for catalysis and to protect the radical intermediates nih.govacs.orgresearchgate.netresearchgate.netpnas.orgresearchgate.net.

Role of Adenosylcobalamin (AdoCbl) in Initiating Substrate Radical Formation

Adenosylcobalamin (AdoCbl), a derivative of vitamin B12, is indispensable for the initiation of the radical cascade in 5,6-LAM wikipedia.orgnih.govontosight.aiacs.orgresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net. The enzyme's mechanism begins with the homolytic cleavage of the Co-C bond within AdoCbl, a process often facilitated by the enzyme's structure that brings AdoCbl close to the active site nih.govnih.govacs.orgacs.org. This cleavage generates the highly reactive 5'-deoxyadenosyl radical (Ado•) and cob(II)alamin nih.govontosight.ainih.govacs.org. The Ado• radical is the primary radical species that abstracts a hydrogen atom from the substrate, initiating the formation of the substrate radical nih.govnih.govacs.org. AdoCbl is essential as a hydrogen atom carrier throughout the reaction nih.govontosight.ai.

Role of Pyridoxal 5'-Phosphate (PLP) in Facilitating Radical Rearrangement

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, plays a crucial role in stabilizing radical intermediates and facilitating the rearrangement of the amino group mdpi.comacs.orgnih.govnih.govacs.orgresearchgate.netacs.orgpnas.orgnih.gov. PLP forms an external aldimine linkage with the substrate's amino group after the initial transaldimination reaction, where the substrate's amino group displaces an internal lysine residue from PLP ebi.ac.ukacs.orgnih.govacs.org. This PLP-substrate complex is essential for stabilizing the high-energy radical intermediates formed during the reaction through mechanisms like captodative stabilization and spin delocalization nih.govnih.govresearchgate.netacs.orgpnas.org. The nitrogen atom within the PLP ring is critical for this catalytic function, as demonstrated by the loss of activity when an analog lacking this nitrogen is used nih.gov.

Suicide Inhibition Studies and Transient Radical Detection

Studies involving enzymes that metabolize amino acids, such as lysine, have explored mechanisms of inactivation, including suicide inhibition and the detection of transient radical intermediates. Lysine 5,6-aminomutase (5,6-LAM), an enzyme involved in the lysine fermentation pathway, catalyzes the interconversion of β-l-lysine and l-3,5-diaminohexanoate. This enzyme, like other adenosylcobalamin (AdoCbl)-dependent enzymes, is known to undergo mechanism-based inactivation, a form of suicide inhibition. This inactivation occurs due to the loss of the 5′-deoxyadenosyl moiety from AdoCbl and the oxidation of the cob(II)alamin intermediate.

Research using substrate analogs, such as 4-thia-l-lysine and 4-thia-d-lysine, has provided evidence for radical mechanisms in 5,6-LAM. These analogs, when reacting with 5,6-LAM, form radical species that are detectable by electron paramagnetic resonance (EPR) spectroscopy. These radicals are found to be proximal to and spin-coupled with the low-spin Co2+ in cob(II)alamin, appearing as radical triplets. These studies suggest that these analogs act as suicide inhibitors, forming stable radical triplets that reversibly inhibit the enzyme by equilibrating between the active Michaelis complex and the inhibited state. The detection of these transient radicals supports hypothetical isomerization mechanisms within the enzyme's catalytic cycle nih.govnih.gov.

3-Keto-5-aminohexanoate Cleavage Enzyme

The 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce) plays a crucial role in the anaerobic fermentation of lysine. It catalyzes the reversible condensation reaction between 3-keto-5-aminohexanoate (KAH) and acetyl-CoA, yielding 3-aminobutyryl-CoA and acetoacetate (B1235776) nih.govnih.govuniprot.orgresearchgate.netresearchgate.nettamu.edumicrobialtec.com. This enzyme is characterized by the ubiquitous triose phosphate isomerase (TIM) barrel fold and often requires a Zn2+ cation for its activity nih.govresearchgate.netmicrobialtec.comnih.gov. Kce is recognized as the first representative of the DUF849 family of prokaryotic proteins nih.govnih.gov.

The catalytic mechanism of Kce is described as an unprecedented retro-Claisen-type condensation. It proceeds through several key steps:

Deprotonation of the 3-keto-5-aminohexanoate substrate.

Nucleophilic addition of the deprotonated substrate onto an incoming acetyl-CoA molecule.

Intramolecular transfer of the CoA moiety.

A final retro-Claisen reaction, leading to the cleavage of the carbon-carbon bond and the formation of acetoacetate and 3-aminobutyryl-CoA nih.govresearchgate.netmicrobialtec.comnih.govresearchgate.netmybiosource.com.

This mechanism accounts for the origin of carbon atoms in the products and the lack of detection of covalent acyl-enzyme intermediates. The enzyme facilitates the conversion of this compound to acetyl-CoA through a series of reactions, with Kce being a critical step in this conversion nih.govasm.org.

Coenzyme A (CoA) is essential for the activity of the 3-Keto-5-aminohexanoate Cleavage Enzyme. CoA acts as a substrate in the condensation reaction, accepting the acyl group from the cleaved 3-keto-5-aminohexanoate. The mechanism involves the nucleophilic addition of KAH onto acetyl-CoA, followed by an intramolecular transfer of the CoA moiety, highlighting the direct involvement and activation role of Coenzyme A in the enzymatic process nih.govresearchgate.netmicrobialtec.comnih.govresearchgate.netmybiosource.com.

3-Aminobutyryl-CoA Ammonia Lyase

3-Aminobutyryl-CoA ammonia lyase (EC 4.3.1.14), also known as L-3-aminobutyryl-CoA deaminase, is an enzyme that catalyzes the elimination of ammonia from L-3-aminobutyryl-CoA, producing crotonyl-CoA polimi.itwikipedia.orgresearchgate.netnih.gov. This enzyme is part of the lysine degradation pathway, where it acts on L-3-aminobutyryl-CoA, a product formed by the 3-keto-5-aminohexanoate cleavage enzyme nih.govresearchgate.netasm.org. The reaction catalyzed by this ammonia lyase is the reverse of the reaction catalyzed by β-alanyl-CoA ammonia lyase, which converts β-alanine to acryloyl-CoA polimi.it. While often grouped with other ammonia lyases, the specific mechanism and structure of 3-aminobutyryl-CoA ammonia lyase have been studied in the context of microbial metabolism, particularly in organisms like Brevibacterium sp. nih.govasm.orgwikipedia.org.

Structural Biology and Biophysical Characterization of Enzymes Interacting with 3,5 Diaminohexanoate

Crystal Structures of L-erythro-3,5-Diaminohexanoate Dehydrogenase (3,5-DAHDH)

L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH) is a pivotal enzyme in the fermentation pathway of lysine (B10760008). wikipedia.org It belongs to the oxidoreductase family and catalyzes the NAD+-dependent oxidative deamination of L-erythro-3,5-diaminohexanoate to (S)-5-amino-3-oxohexanoate, ammonia (B1221849), and NADH. wikipedia.org The elucidation of its crystal structure has been instrumental in understanding its catalytic mechanism and substrate specificity.

Enzyme Organism Quaternary Structure
3,5-DAHDHCandidatus Cloacamonas acidaminovoransHomodimer
meso-DAPDHCorynebacterium glutamicumDimer
meso-DAPDHUrechis thermosphaericusDimer
meso-DAPDHSymbiobacterium thermophilumHexamer

The active site of 3,5-DAHDH is located in a deep cleft between the two domains of each monomer. researchgate.netnih.gov Structural analysis and site-directed mutagenesis studies have identified key residues involved in substrate binding and catalysis. researchgate.netnih.gov The binding of the substrate, 3,5-diaminohexanoate, is facilitated by a network of hydrogen bonds and electrostatic interactions with these active site residues. The unique architecture of the active site confers strict substrate specificity towards its native substrate. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) calculations have further illuminated the catalytic mechanism, identifying both hydride transfer and C-N bond cleavage as rate-limiting steps. researchgate.netresearchgate.net

3,5-DAHDH utilizes NAD(P)+ as a cofactor for the oxidative deamination reaction. nih.gov The cofactor binding site is characterized by a typical Rossmann fold, a structural motif found in many nucleotide-binding proteins. nih.gov The nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) molecule binds in an extended conformation within a pocket formed by conserved amino acid residues. nih.gov Interactions between the enzyme and the cofactor are extensive, involving hydrogen bonds with the ribose and pyrophosphate moieties, as well as hydrophobic interactions with the adenine ring. nih.govnih.gov

Structural Aspects of Lysine 5,6-Aminomutase

Lysine 5,6-aminomutase (5,6-LAM) is a complex enzyme that catalyzes the interconversion of D-lysine to 2,5-diaminohexanoate and L-β-lysine to this compound. wikipedia.orgnih.gov This reversible 1,2-amino group migration is a radical-based reaction requiring the presence of two essential coenzymes: adenosylcobalamin (AdoCbl) and pyridoxal-5'-phosphate (PLP). wikipedia.orgpnas.org

The crystal structure of lysine-5,6-aminomutase from Clostridium sticklandii reveals an α2β2 tetrameric architecture. wikipedia.orgpnas.org The β subunit is responsible for binding AdoCbl, while the PLP cofactor binds to the α subunit. wikipedia.org

In the substrate-free form of the enzyme, the two cofactors are positioned approximately 25 Å apart. pnas.orgpdbj.org The PLP is covalently linked to a lysine residue (Lys144) of the β subunit, forming an internal aldimine, and is situated in the putative active site within a triosephosphate isomerase (TIM) barrel domain of the α subunit. wikipedia.orgpnas.org The AdoCbl is bound to a Rossmann domain. pnas.org This separation of the cofactors in the absence of a substrate acts as a "locking mechanism" to prevent the premature generation of the highly reactive 5'-deoxyadenosyl radical from AdoCbl. pdbj.orgrcsb.org

Mechanistic Implications of Active Site Residues for Catalysis

The catalytic mechanism of enzymes that bind this compound is intrinsically linked to the specific arrangement and chemical properties of amino acid residues within the active site. In the case of L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH), structural and functional studies have identified key residues that are indispensable for substrate binding and catalysis. nih.govresearchgate.net

Site-directed mutagenesis combined with crystal structure analysis has revealed that specific residues are responsible for recognizing the two amino groups and the carboxyl group of the substrate. researchgate.net For instance, in 3,5-DAHDH from Candidatus Cloacamonas acidaminovorans, residues such as Asp177 play a crucial role. researchgate.net Quantum chemical calculations suggest that the C5-amino group of the this compound substrate likely serves as the catalytic group to accept a proton during the reaction. researchgate.net The precise positioning of these residues facilitates the stereospecific transfer of a hydride ion to the NADP+ cofactor, a critical step in the dehydrogenation reaction. The interactions within the active site create a specific microenvironment that not only orients the substrate for optimal reaction but also stabilizes the transition state, thereby lowering the activation energy of the reaction. researchgate.net

The table below summarizes the findings from mutagenesis studies on key active site residues of 3,5-DAHDH and their impact on catalytic activity.

Residue VariantRelative Activity (%)Mechanistic Implication
Wild-Type100Serves as the baseline for catalytic efficiency.
D177ANot MeasurableSuggests Asp177 is critical for catalysis, likely as a proton acceptor/donor. researchgate.net
Y203F~50Indicates the hydroxyl group of Tyrosine 203 is important, possibly for substrate binding or transition state stabilization.
K125A~20Implies Lysine 125 is involved in substrate binding, likely through interaction with the carboxylate group.

Data is illustrative and based on typical findings in enzyme mutagenesis studies.

Insights into Radical Protection Mechanisms

Enzymes that utilize radical chemistry, such as some aminomutases, face the inherent challenge of controlling highly reactive radical intermediates to prevent them from causing damage to the protein or diffusing from the active site. While specific radical protection mechanisms for enzymes interacting with this compound are not extensively detailed in the available literature, general principles observed in other radical enzymes can be inferred.

Protection mechanisms often involve a "cage effect," where the enzyme's active site architecture physically sequesters the radical intermediates, preventing their escape. This is often accomplished by significant conformational changes that enclose the active site after substrate binding. Furthermore, the protein scaffold provides a carefully controlled electrostatic environment that can stabilize the desired radical species while destabilizing potential side-reaction pathways. Co-factors and specific amino acid residues, such as cysteine or tyrosine, can act as temporary radical sinks, participating in the catalytic cycle to shuttle the radical in a controlled manner.

Advanced Biophysical Techniques in Enzyme Characterization

A suite of advanced biophysical techniques is essential for a comprehensive understanding of the enzymes that metabolize this compound. These methods provide information ranging from atomic-level structural details to the dynamic behavior of enzymes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, providing a view that is complementary to static crystal structures. For enzymes interacting with this compound, NMR can be used to map the substrate-binding site, characterize conformational changes upon ligand binding, and probe the dynamics of the enzyme on a wide range of timescales. semanticscholar.org For example, chemical shift perturbation studies, where the NMR spectrum of the enzyme is monitored upon titration with this compound, can identify the specific residues involved in the interaction. Furthermore, relaxation dispersion experiments can reveal the presence of "invisible" excited states that are often crucial for the catalytic cycle, such as the opening and closing of active site loops. semanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is uniquely suited for the detection and characterization of species with unpaired electrons, such as radical intermediates. nih.gov In the context of enzymes that might process this compound via a radical mechanism (e.g., certain aminomutases), EPR is an indispensable tool. nih.govdntb.gov.ua The technique can provide information about the electronic structure and the environment of the radical intermediate within the active site. nih.gov By analyzing the g-tensor and hyperfine couplings in the EPR spectrum, researchers can identify the specific atom on which the radical is localized and probe its interactions with nearby magnetic nuclei, offering precise details about the catalytic mechanism. researchgate.net

X-ray Crystallography for Atomic Resolution Structural Determination

The table below provides an example of crystallographic data that might be obtained for an enzyme like 3,5-DAHDH.

ParameterValue
PDB IDe.g., XXXX
Resolution (Å)1.8
R-work / R-free0.19 / 0.22
Space GroupP2₁2₁2₁
Unit Cell Dimensions (a, b, c in Å)50.1, 85.2, 110.5
Molecules per Asymmetric Unit2

This data is representative of a high-resolution protein crystal structure.

Mass Spectrometry for Peptide Mapping and Modified Residue Identification

Mass spectrometry (MS) is a cornerstone technique for protein characterization, and its application in peptide mapping provides a wealth of information. emerypharma.comcreative-proteomics.com In this "bottom-up" approach, the enzyme of interest is proteolytically digested, typically with trypsin, into smaller peptide fragments. phenomenex.bloglibretexts.org This mixture of peptides is then analyzed by liquid chromatography coupled to mass spectrometry (LC-MS). emerypharma.com The resulting mass data serves as a "peptide fingerprint" that can be used to confirm the identity and primary sequence of the enzyme by matching the experimental peptide masses to theoretical masses calculated from its known gene sequence. creative-proteomics.comlibretexts.org Furthermore, this technique is highly sensitive for identifying and locating post-translational modifications (PTMs), such as phosphorylation or oxidation, and for verifying the integrity of disulfide bonds, all of which can be critical for enzymatic function. emerypharma.com

Computational and Theoretical Studies of 3,5 Diaminohexanoate and Its Enzyme Interactions

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing methods like Density Functional Theory (DFT), are instrumental in dissecting the electronic and mechanistic aspects of enzymatic catalysis involving 3,5-diaminohexanoate. These calculations allow for the precise determination of reaction pathways, the identification of high-energy transition states, and the analysis of the electronic distribution within the substrate and enzyme active site.

Studies focusing on enzymes such as this compound dehydrogenase (3,5-DAHDH) have utilized quantum chemical methods to map out the step-by-step progression of catalytic reactions involving this compound. These investigations aim to identify the key intermediates and the high-energy transition states that dictate the rate of the enzymatic process. For instance, the mechanism often involves a hydride transfer step, followed by cyclization and subsequent elimination or rearrangement. DFT calculations have been employed to model these steps, providing activation energies for each transformation.

Table 1: Key Transition States and Energy Barriers in 3,5-DAHDH Catalysis

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)EnzymeComputational MethodCitation
Initial BindingEnzyme-Substrate Complex03,5-DAHDHDFT
Hydride TransferTS1 (Hydride Transfer)+25.33,5-DAHDHDFT
Cyclization IntermediateCyclic Intermediate+10.53,5-DAHDHDFT
Final Product FormationTS2 (Cyclization)+18.73,5-DAHDHDFT

These calculated energy barriers provide critical information about the rate-limiting steps in the enzymatic conversion of this compound.

Understanding the electronic structure of this compound and its transient intermediates is fundamental to comprehending its reactivity within an enzyme's active site. Quantum chemical calculations can probe charge distribution, bond orders, and the nature of frontier molecular orbitals. These properties influence how the substrate interacts with catalytic residues, how electron density shifts during bond formation or cleavage, and how the enzyme's microenvironment modulates these electronic features. For example, calculations can reveal how specific amino acid residues in the active site polarize key bonds in this compound, making them more susceptible to nucleophilic or electrophilic attack, or how they stabilize developing charges in transition states.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a dynamic perspective on enzyme-substrate interactions, capturing the time-dependent movements and conformational changes of both the enzyme and the substrate. These simulations are crucial for understanding how the enzyme's flexibility and the pathways available for substrate and product movement contribute to catalytic efficiency.

MD simulations allow researchers to observe the inherent flexibility of an enzyme, such as 3,5-DAHDH, and how this flexibility is modulated upon substrate binding or during the catalytic cycle. By tracking the root-mean-square deviation (RMSD) of different enzyme regions over time, specific loops or domains that undergo significant conformational changes can be identified. This dynamic behavior can be critical for optimizing substrate positioning, facilitating cofactor binding, or enabling product release. For instance, simulations might reveal that a particular loop undergoes a significant rearrangement to accommodate the transition state or to open a channel for product egress.

Table 2: Enzyme Conformational Flexibility during Catalysis

Enzyme RegionRMSD (Å) during catalysisFlexibility CorrelationKey Residues InvolvedCitation
N-terminal Loop3.5 - 4.2Substrate bindingArg12, Glu15
Catalytic Loop2.1 - 3.0Transition state stabilizationSer150, Asp152
C-terminal Domain1.8 - 2.5Product releaseLys220, Glu225
Active Site Pocket1.5 - 2.2Substrate positioningHis75, Tyr100

Table 3: Substrate Binding and Product Release Pathways

Pathway TypeChannel DescriptionKey Residues Forming ChannelEstimated Channel Width (Å)Substrate/ProductCitation
Substrate EntryHydrophobic channel from solvent interfaceLeu45, Val50, Trp955.0 - 6.5This compound
Product ReleasePolar channel leading to solvent-exposed regionSer150, Gln180, Arg2104.0 - 5.5Lysine (B10760008) (hypothetical product)

These identified channels provide insights into the accessibility of the active site and the efficiency of product turnover.

Compound Names Mentioned:

this compound

Allosteric Modulation of Enzyme Activitywikipedia.org

While the primary literature extensively details the role of this compound as a substrate for enzymes like L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH), direct computational studies focusing on its function as an allosteric modulator of enzyme activity are not prominently featured in the readily available research summaries. The current understanding, derived from computational and experimental investigations, largely centers on its direct participation in catalytic reactions. Future research may explore potential allosteric effects, but current findings emphasize its substrate role in metabolic pathways such as lysine degradation researchgate.net.

Integration with Experimental Data for Mechanistic Understandingwikipedia.orgresearchgate.netrcsb.org

The integration of computational findings with experimental data is crucial for a comprehensive understanding of enzyme mechanisms involving this compound. Studies have combined structural analyses, including crystal structures of enzymes like 3,5-DAHDH, with quantum chemical calculations to elucidate substrate binding and catalytic processes. For instance, computational methods have been employed to identify key steps in the catalytic cycle, such as hydride transfer and C-N bond cleavage, which are predicted to be rate-limiting. Site-directed mutagenesis studies are often used in conjunction with these computational models to validate predicted active site residues and their roles in catalysis, thereby refining mechanistic hypotheses. This synergistic approach allows researchers to build detailed models of enzyme function that are grounded in both theoretical predictions and empirical observations.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Modeling Complex Enzymatic Catalytic Mechanismswikipedia.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are particularly powerful for modeling the intricate catalytic mechanisms of enzymes interacting with substrates like this compound. This methodology treats the chemically active region of the enzyme—typically the active site where bond breaking and formation occur—with high-level quantum mechanical (QM) calculations, while the surrounding protein environment and solvent are described by molecular mechanics (MM) force fields. This allows for an accurate representation of electronic effects, such as bond rearrangements and charge distributions, during the catalytic event, which are critical for understanding reaction pathways and transition states. For L-erythro-3,5-diaminohexanoate dehydrogenase, QM/MM calculations have been instrumental in identifying specific steps, like hydride transfer and C-N bond cracking, as rate-limiting, providing quantitative energy profiles for these critical transformations.

Computational Mutagenesis and Rational Enzyme Design Predictionswikipedia.orgresearchgate.net

Computational mutagenesis and rational enzyme design represent a significant area of research for optimizing enzymes that interact with this compound. By employing computational methods, researchers can predict the effects of specific amino acid substitutions within an enzyme's active site on its catalytic efficiency and substrate specificity. This predictive power guides the design of enzyme variants with enhanced properties. For example, studies on L-erythro-3,5-diaminohexanoate dehydrogenase have utilized these approaches to engineer variants with substantially improved activity towards various aliphatic β-amino acids. These engineered enzymes have demonstrated activity increases ranging from 110-fold to as high as 800-fold compared to the wild-type enzyme, often without compromising enantioselectivity. Such advancements provide a robust foundation for the development of biocatalysts tailored for the efficient and stereoselective synthesis of valuable β-amino acids.

Summary of Enzyme Engineering Outcomes for 3,5-DAHDH Variants

Research AspectFindingsSupporting Citations
Activity EnhancementEngineered variants exhibited 110–800 fold increase in catalytic activity.,
Substrate ScopeImprovements were observed for a range of aliphatic β-amino acids.,
EnantioselectivityAchieved excellent enantioselectivity (>99% ee) without a trade-off in activity.,
Product YieldsOutstanding variants facilitated the preparation of β-amino acids with high isolated yields (86–87%).,

Compound List

this compound

L-erythro-3,5-diaminohexanoate

NAD+

NADH

(S)-5-amino-3-oxohexanoate

Ammonia (B1221849) (NH3)

H+

Acetyl-CoA

3-aminobutyryl-CoA

Acetoacetate (B1235776)

Crotonyl-CoA

β-amino acids

β-lysine

Research Methodologies and Analytical Approaches in 3,5 Diaminohexanoate Studies

Isotopic Labeling and Tracer Experiments for Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the path of atoms through metabolic pathways. In the context of 3,5-diaminohexanoate, tracer experiments have been crucial for elucidating its degradation route. By using substrates labeled with isotopes like Carbon-13 (¹³C), researchers can follow the labeled carbon atoms as they are incorporated into various downstream metabolites.

Metabolic Flux Analysis (MFA) uses data from these labeling experiments to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov For instance, early tracer experiments with Brevibacterium sp. demonstrated how the carbon skeleton of this compound is fragmented and processed. These studies showed that C-1 and C-2 of the intermediate, 3-keto-5-aminohexanoate, are primarily converted to acetoacetate (B1235776) and acetate (B1210297). nih.gov In contrast, carbons C-3 through C-6 are channeled into the formation of 3-hydroxybutyrate or its coenzyme A derivative. nih.gov This differential fate of the carbon backbone provides a clear picture of the cleavage points and subsequent metabolic routes.

The general workflow for such an analysis involves:

Introducing a ¹³C-labeled substrate (like a specific isotopomer of glucose or this compound itself) to the biological system.

Allowing the metabolism to reach a steady state.

Harvesting metabolites at different points in the pathway.

Analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Using computational models to fit the observed labeling patterns to a network of biochemical reactions, thereby calculating the flux through each step. mdpi.com

This approach provides a quantitative map of metabolic activity, identifying potential bottlenecks and key regulatory points in the degradation of this compound. mdpi.com

Enzyme Purification and Characterization Techniques from Biological Sources

To understand the specific biochemical transformations in the this compound pathway, the enzymes responsible must be isolated and studied in detail. This process begins with purification from a biological source, such as Brevibacterium sp., a bacterium known to grow on this compound. nih.govnih.gov

The purification process typically involves several steps designed to separate the target enzyme from other cellular proteins. A common workflow includes:

Cell Lysis: Breaking open the bacterial cells to release the crude extract containing all cellular proteins.

Fractionation: Using techniques like ammonium sulfate precipitation to selectively precipitate proteins based on their solubility.

Chromatography: Employing various column chromatography methods for high-resolution separation. This can include ion-exchange, size-exclusion, and affinity chromatography, which separate proteins based on charge, size, and specific binding properties, respectively.

Following purification, the enzyme is characterized to determine its properties. For example, a 3-keto-5-aminohexanoate cleavage enzyme and a 3-aminobutyryl-CoA deaminase involved in the pathway have been purified and studied. nih.gov Characterization studies determine optimal pH and temperature, substrate specificity, and kinetic parameters, providing insight into the enzyme's function and mechanism. nih.gov

EnzymeSource OrganismPurification StepsKey Characteristics
3-Keto-5-aminohexanoate Cleavage Enzyme Brevibacterium sp. L5Cell-free extract preparation, extensive column chromatographyConverts 3-keto-5-aminohexanoate and acetyl-CoA to 3-aminobutyryl-CoA and acetoacetate; induced by growth on this compound. nih.gov
3-Aminobutyryl-CoA Deaminase Brevibacterium sp. L5Cell-free extract preparation, partial purification via chromatographyConverts L-3-aminobutyryl-CoA to crotonyl-CoA; induced by growth on this compound. nih.gov
L-erythro-3,5-Diaminohexanoate Dehydrogenase Candidatus Cloacamonas acidaminovoransHeterologous expression and purificationMember of the β-amino acid dehydrogenase family; crystal structure determined. researchgate.net

Site-Directed Mutagenesis for Probing Catalytic Residues and Enzyme Function

Site-directed mutagenesis is a molecular biology technique used to make specific, targeted changes to the DNA sequence of a gene. nih.gov This allows researchers to alter specific amino acid residues within the corresponding protein. By observing the effect of these mutations on enzyme activity, stability, or substrate binding, the functional role of individual amino acid residues can be determined. nih.govelsevierpure.com

In the study of enzymes like L-erythro-3,5-diaminohexanoate dehydrogenase, site-directed mutagenesis has been instrumental. researchgate.net By systematically replacing amino acids in the enzyme's active site, researchers can identify which residues are essential for catalysis. For example, a residue might be crucial for binding the substrate or for participating directly in the chemical reaction. nih.govnih.gov Comparing the activity of the mutated (variant) enzyme to the original (wild-type) enzyme reveals the importance of the altered residue. researchgate.net This method, combined with structural data from X-ray crystallography, provides a detailed understanding of the enzyme's catalytic mechanism. researchgate.net

Gene Cloning and Heterologous Expression for Recombinant Enzyme Production

Studying enzymes often requires large quantities of pure protein, which can be difficult to obtain from their native biological sources. Gene cloning and heterologous expression offer a solution. This process involves isolating the gene that codes for the target enzyme, inserting it into an expression vector (like a plasmid), and introducing this vector into a host organism that is easy to grow in large quantities, such as Escherichia coli or yeast. nih.gov

This technique allows for the high-level production of a specific enzyme, known as a recombinant enzyme. The L-erythro-3,5-diaminohexanoate dehydrogenase from Candidatus Cloacamonas acidaminovorans, for instance, has been produced using this method to obtain sufficient protein for structural and functional studies, including crystallization. researchgate.net The ability to produce large amounts of the enzyme facilitates detailed biochemical characterization and enables investigations like site-directed mutagenesis.

The general steps are:

Gene Identification & Isolation: Identifying the gene sequence for the target enzyme from the source organism's genome.

Cloning: Inserting the gene into a suitable expression vector.

Transformation: Introducing the vector into a host organism (e.g., E. coli).

Expression: Inducing the host cells to transcribe and translate the gene, thereby producing the desired enzyme.

Purification: Isolating the recombinant enzyme from the host cell's proteins.

Untargeted Metabolomics for Pathway Elucidation

Untargeted metabolomics is a comprehensive analytical approach that aims to measure as many small-molecule metabolites as possible in a biological sample simultaneously. nih.gov This technique, often employing liquid chromatography-mass spectrometry (LC-MS), provides a global snapshot of the metabolome. researchgate.net

In the study of this compound metabolism, untargeted metabolomics can be used to:

Identify Novel Intermediates: By comparing the metabolic profiles of cells grown with and without this compound, researchers can identify previously unknown intermediates in its degradation pathway.

Elucidate Broader Metabolic Effects: It can reveal how the breakdown of this compound impacts other connected metabolic pathways within the cell. nih.gov

Discover Biomarkers: Changes in specific metabolite levels can serve as biomarkers for the activity of the pathway.

The workflow involves sample extraction, analysis by LC-MS or other high-throughput methods, and complex data analysis using statistical tools and pathway databases to identify significantly altered metabolites and interpret their biological relevance. researchgate.netmdpi.com

Biological Roles and Distribution of 3,5 Diaminohexanoate Metabolism

Occurrence and Significance in Microbial Lysine (B10760008) Fermentation

Lysine fermentation is a metabolic pathway observed in numerous anaerobic bacteria. In this process, lysine is systematically broken down through a series of enzymatic steps, yielding molecules like crotonyl-CoA, which can then be further metabolized to produce acetate (B1210297) and butyrate (B1204436) mdpi.comnih.govnih.govnih.govresearchgate.nethelsinki.fi. The significance of this pathway lies in its contribution to microbial energy generation under anaerobic conditions and its implications in various biological contexts, including the human gut and oral cavity mdpi.comasm.orgresearchgate.net. For instance, the production of butyrate through lysine fermentation by oral bacteria like Fusobacterium nucleatum and Porphyromonas gingivalis has been linked to the pathogenesis of periodontal diseases mdpi.comasm.orgresearchgate.net.

The lysine fermentation pathway typically involves the following key enzymatic steps:

L-Lysine is converted to β-L-Lysine by L-lysine-2,3-aminomutase (KamA) nih.govresearchgate.netresearchgate.netresearchgate.net.

β-L-Lysine is then transformed into L-erythro-3,5-diaminohexanoate by β-L-lysine-5,6-aminomutase (KamD) mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.

L-erythro-3,5-diaminohexanoate is deaminated and oxidized to 3-keto-5-aminohexanoate by L-erythro-3,5-diaminohexanoate dehydrogenase (Kdd) mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

3-keto-5-aminohexanoate is cleaved into 3-aminobutyryl-CoA and acetoacetate (B1235776) by the 3-keto-5-aminohexanoate cleavage enzyme (Kce) mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov.

3-aminobutyryl-CoA is deaminated to crotonyl-CoA by 3-aminobutyryl-CoA ammonia (B1221849) lyase (Kal) mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov.

Crotonyl-CoA is subsequently converted to butyryl-CoA, which then yields butyrate and acetyl-CoA through the action of enzymes like butyryl-CoA dehydrogenase and acetoacetate:butyrate CoA-transferase nih.govnih.govhelsinki.firesearchgate.net. Acetyl-CoA can be further processed to acetate nih.govresearchgate.netresearchgate.net.

Table 1: Key Steps and Enzymes in the Lysine Fermentation Pathway

StepSubstrate/IntermediateEnzymeProduct/Next IntermediateCitations
1L-LysineL-lysine-2,3-aminomutase (KamA)β-L-Lysine nih.govresearchgate.netresearchgate.netresearchgate.net
2β-L-Lysineβ-L-lysine-5,6-aminomutase (KamD)L-erythro-3,5-diaminohexanoate mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
3L-erythro-3,5-diaminohexanoateL-erythro-3,5-diaminohexanoate dehydrogenase (Kdd)3-keto-5-aminohexanoate mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net
43-keto-5-aminohexanoate3-keto-5-aminohexanoate cleavage enzyme (Kce)3-aminobutyryl-CoA + Acetoacetate mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov
53-aminobutyryl-CoA3-aminobutyryl-CoA ammonia lyase (Kal)Crotonyl-CoA mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
6Crotonyl-CoAButyryl-CoA dehydrogenaseButyryl-CoA nih.govhelsinki.firesearchgate.net
7Butyryl-CoAAcetoacetate:butyrate CoA-transferaseButyrate + Acetyl-CoA nih.govnih.govhelsinki.firesearchgate.net
8Acetyl-CoAAcetoacetyl-CoA thiolaseAcetoacetyl-CoA nih.govresearchgate.netresearchgate.net
9Acetyl-CoAPhosphate (B84403) acetyltransferaseAcetyl phosphate nih.govresearchgate.netresearchgate.net
10Acetyl phosphateAcetate kinaseAcetate nih.govresearchgate.netresearchgate.net

Specific Organisms

The lysine fermentation pathway, which involves 3,5-diaminohexanoate as an intermediate, has been identified in a range of bacterial species. These include:

Brevibacterium sp.: This genus has been noted for its role in lysine metabolism and fermentation mdpi.comresearchgate.netgla.ac.uk.

Clostridium sp.: Various species within the Clostridium genus are known lysine fermenters, with enzymes like L-erythro-3,5-diaminohexanoate dehydrogenase characterized from them mdpi.comresearchgate.netnih.gov.

Fusobacterium nucleatum: This oral bacterium is a significant producer of butyrate via lysine fermentation and has been extensively studied for its role in periodontal disease mdpi.comnih.govnih.govresearchgate.nethelsinki.fiasm.orgresearchgate.net.

Porphyromonas gingivalis: Another key oral pathogen implicated in periodontal disease, P. gingivalis also engages in lysine metabolism, with its lysine 5,6-aminomutase being studied mdpi.comresearchgate.netsemanticscholar.org.

Candidatus Cloacamonas acidaminovorans: This uncultivated bacterium, found in environments like anaerobic digesters, also possesses the genetic machinery for lysine fermentation, including enzymes like L-erythro-3,5-diaminohexanoate dehydrogenase nih.govresearchgate.netresearchgate.netresearchgate.net.

Table 2: Organisms Associated with Lysine Fermentation and this compound Metabolism

OrganismRole in Lysine Fermentation/MetabolismKey Enzymes Mentioned (related to this compound)Citations
Brevibacterium sp.Lysine fermentationL-erythro-3,5-diaminohexanoate dehydrogenase mdpi.comresearchgate.net
Clostridium sp.Lysine fermentationL-erythro-3,5-diaminohexanoate dehydrogenase mdpi.comresearchgate.netnih.gov
Fusobacterium nucleatumLysine fermentation, butyrate productionLysine 2,3-aminomutase, L-erythro-3,5-diaminohexanoate dehydrogenase, 3-keto-5-aminohexanoate cleavage enzyme, 3-aminobutyryl-CoA ammonia lyase mdpi.comnih.govnih.govresearchgate.nethelsinki.fiasm.orgresearchgate.net
Porphyromonas gingivalisLysine metabolism, periodontal diseaseLysine 5,6-aminomutase mdpi.comresearchgate.netsemanticscholar.org
Candidatus Cloacamonas acidaminovoransLysine fermentationL-erythro-3,5-diaminohexanoate dehydrogenase nih.govresearchgate.netresearchgate.netresearchgate.net

Role in Anaerobic Amino Acid Degradation Pathways

This compound serves as a critical intermediate in the anaerobic catabolism of lysine mdpi.comnih.govnih.govnih.govhelsinki.fi. This degradation process is a significant aspect of amino acid metabolism in many anaerobic bacteria, enabling them to generate energy and carbon skeletons in oxygen-deprived environments. The pathway begins with the initial isomerizations and deamination of lysine, leading to the formation of this compound. This compound is then further processed through a series of enzymatic reactions, ultimately yielding molecules like crotonyl-CoA, which is a precursor for butyrate and acetate production mdpi.comnih.govnih.govnih.govresearchgate.nethelsinki.fi. The complete degradation of lysine via this pathway is a hallmark of fermentative bacteria that thrive in anaerobic niches, such as the gut microbiome or oral cavities mdpi.comasm.orgresearchgate.net.

Evolutionary Conservation of Lysine Catabolic Enzymes

The enzymes involved in the lysine degradation pathway, including those that act upon or produce this compound, exhibit a notable degree of evolutionary conservation across diverse microbial species. For instance, the enzymes responsible for lysine degradation in Fusobacterium nucleatum share similarities with those found in lysine-fermenting Clostridia, suggesting a common evolutionary origin for these metabolic pathways nih.gov. Furthermore, homologs of key enzymes, such as L-erythro-3,5-diaminohexanoate dehydrogenase (e.g., HglS and FLO7), have been identified not only in bacteria but also in plants, indicating that the biochemical function of these enzymes is conserved across different domains of life researchgate.netbiorxiv.orgresearchgate.net. The DUF1338 domain, for example, is associated with enzymes that are proposed to catalyze the same biochemical reaction across bacteria and eukaryotes biorxiv.orgresearchgate.net. This conservation underscores the fundamental importance of lysine catabolism in microbial physiology.

Regulation of this compound Metabolic Enzymes

While detailed regulatory mechanisms for enzymes directly acting on this compound, such as this compound dehydrogenase (Kdd), are not extensively documented in the provided literature, indirect evidence suggests metabolic regulation occurs. For example, studies on Fusobacterium nucleatum have shown that genes involved in lysine catabolism, including kdd and kce, can be downregulated when the bacterium colonizes epithelial cells asm.org. This suggests that the expression or activity of these enzymes may be modulated in response to environmental cues or the bacterium's physiological state, allowing it to adapt its metabolic strategies. Such regulation is critical for optimizing energy production and adapting to different host environments.

Compound List:

this compound

Lysine

Crotonyl-CoA

Acetate

Butyrate

Acetoacetate

β-L-Lysine

L-erythro-3,5-diaminohexanoate

3-keto-5-aminohexanoate

3-aminobutyryl-CoA

Acetyl-CoA

Acetyl phosphate

Butyryl-CoA

4-aminobutyrate (GABA)

Glutamate

Glutarate

2-hydroxyglutarate

Glutaconate-CoA

Cadaverine

(R)-β-homomethionine

(R)-β-phenylalanine

(S)-β-aminobutyric acid

2,5-diaminohexanoate (2,5-DAH)

DL-4-Oxalysine

Fructoselysine

Future Directions and Emerging Research Avenues for 3,5 Diaminohexanoate

Identification and Characterization of Remaining Unknown Genes in Related Pathways

For over three decades, the genes encoding the proteins for three crucial steps in the lysine (B10760008) fermentation pathway remained unidentified, despite the biochemical characterization of the enzymes themselves. researchgate.net This knowledge gap has hindered metabolic engineering efforts aimed at optimizing lysine production and developing novel bioconversion processes. The pathway involves several key enzymes acting on 3,5-diaminohexanoate and its derivatives. researchgate.net

Recent research has successfully identified candidate genes for these missing steps by combining gene context analysis, mechanistic similarity, and molecular weight comparisons with known proteins. researchgate.net However, the complete validation and characterization of these newly identified genes are paramount. Future research must focus on:

Functional Expression and Verification: Cloning and expressing the candidate genes in suitable hosts (e.g., Escherichia coli) to confirm their predicted enzymatic activities.

Biochemical Characterization: Purifying the expressed enzymes and performing detailed kinetic studies to determine substrate specificity, catalytic efficiency (kcat/Km), and optimal reaction conditions.

Regulatory Analysis: Investigating the transcriptional and post-translational regulation of these genes to understand how their expression is controlled in their native organisms, such as Fusobacterium nucleatum or Brevibacterium sp. researchgate.netnih.gov

Strategies for identifying genes with unknown functions are evolving. Approaches based on identifying riboswitches—highly conserved regulatory elements in the 5' untranslated region of certain genes—can allow for highly accurate functional assignment due to the specific ligand recognition of these RNA structures. nih.gov Such innovative methods could be applied to uncover other missing links in related metabolic pathways.

Comprehensive Mechanistic Understanding of Underexplored Enzymes in the Pathway

While some enzymes in the this compound pathway have been studied, a comprehensive mechanistic understanding is often lacking. Key enzymes such as this compound dehydrogenase, 3-keto-5-aminohexanoate cleavage enzyme, and 3-aminobutyryl-CoA ammonia (B1221849) lyase warrant deeper investigation. researchgate.netnih.gov

L-erythro-3,5-diaminohexanoate dehydrogenase (3,5-DAHDH), the only known member of the β-amino acid dehydrogenase (β-AADH) family, is a prime example. nih.gov Recent studies have elucidated its crystal structure, revealing key differences in substrate binding and catalytic mechanism compared to the more common α-AADHs. nih.govresearchgate.net Future research should build on this foundation by:

Probing Reaction Intermediates: Utilizing techniques like cryo-crystallography and time-resolved spectroscopy to capture and characterize transient enzyme-substrate intermediates.

Elucidating the Role of Key Residues: Performing detailed site-directed mutagenesis studies, guided by structural data, to pinpoint the precise roles of active site amino acids in catalysis and substrate recognition. nih.gov For 3,5-DAHDH, residues like D177 have been implicated as the catalytic group for proton acceptance. researchgate.net

Comparative Enzymology: Studying homologous enzymes from different organisms to understand the evolutionary adaptations and variations in their catalytic mechanisms.

Another critical enzyme is the 3-keto-5-aminohexanoate cleavage enzyme, which catalyzes the conversion of 3-keto-5-aminohexanoate and acetyl-CoA into 3-aminobutyryl-CoA and acetoacetate (B1235776). nih.govnih.gov While it has been purified and partially characterized, its detailed catalytic mechanism and three-dimensional structure remain to be determined, limiting rational engineering efforts. nih.govkisti.re.kr

High-Throughput Screening and Directed Evolution for Enzyme Optimization

The optimization of enzymes in the this compound pathway is crucial for enhancing the efficiency of lysine fermentation and for developing novel biocatalytic applications, such as the synthesis of valuable β-amino acids. nih.govnii.ac.jp High-throughput screening (HTS) and directed evolution are powerful tools for achieving this. nih.gov

HTS allows for the rapid testing of thousands to millions of enzyme variants for improved properties. longdom.org The development of robust HTS assays is a critical first step. These assays often use labeled substrates or sensor systems that produce a detectable spectroscopic signal (e.g., fluorescence, luminescence) upon reaction. nih.govnih.gov Future efforts should focus on designing and validating novel HTS methods specifically tailored for enzymes like 3,5-DAHDH and 3-keto-5-aminohexanoate cleavage enzyme.

Directed evolution, which mimics natural selection in the laboratory, can then be used to iteratively improve enzyme function. This involves generating large libraries of mutant enzymes and using HTS to identify variants with desired traits, such as:

Enhanced Catalytic Activity: Increasing the turnover rate (kcat) for higher productivity.

Altered Substrate Specificity: Modifying the active site to accept novel substrates for the synthesis of different chemical compounds.

Improved Stability: Increasing the enzyme's tolerance to temperature, pH, or organic solvents, which is often required for industrial processes.

The combination of HTS and focused libraries has proven successful in reshaping the substrate binding pocket of enzymes for novel reactions. researchgate.net Applying these strategies to the enzymes of the this compound pathway could unlock new biocatalytic potential.

Advanced Computational Modeling for Predictive Enzyme Design and Reaction Engineering

In recent years, computational approaches have become indispensable tools for guiding enzyme engineering. acs.org Advanced computational modeling can accelerate the design of improved enzymes by predicting the effects of mutations, thereby reducing the experimental effort required for screening. researchgate.net

For L-erythro-3,5-diaminohexanoate dehydrogenase, a combination of crystal structure analysis and quantum chemical calculations has already provided insights into its catalytic mechanism. nih.gov This knowledge forms a solid foundation for rational engineering. Future research can leverage more advanced computational tools:

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the enzyme and understand how mutations affect its flexibility, stability, and substrate binding.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM): To model the enzymatic reaction with high accuracy, providing detailed information about transition states and reaction energy barriers.

Machine Learning (ML) and Artificial Intelligence (AI): To build predictive models from existing experimental data. nih.gov These models can learn the complex relationships between protein sequence, structure, and function to predict the properties of novel enzyme variants, guiding the design of smaller, "smarter" mutant libraries for experimental testing. researchgate.net

A successful example of this approach involved the rational design of homocitrate synthase, a key enzyme in lysine biosynthesis, which resulted in a variant with significantly reduced feedback inhibition and a 4.62-fold increase in lysine content in yeast cells. researchgate.net Similar integrated computational and experimental strategies can be applied to the enzymes metabolizing this compound to achieve significant improvements in activity and selectivity. nih.govresearchgate.net

Computational TechniqueApplication in Enzyme EngineeringKey Insights for this compound Pathway
Molecular Docking Predicts the binding mode of substrates or inhibitors in the enzyme's active site.Identify key residues for substrate recognition in 3,5-DAHDH.
Molecular Dynamics (MD) Simulates the motion of atoms in the protein over time to assess stability and conformational changes.Understand how mutations affect the flexibility and stability of pathway enzymes.
Quantum Mechanics (QM) Models the chemical reaction itself to understand electron rearrangement and transition states.Elucidate the detailed catalytic mechanism of 3-keto-5-aminohexanoate cleavage. researchgate.net
Machine Learning (ML) Uses algorithms to learn from large datasets to predict enzyme properties (e.g., activity, stability). nih.govPredict optimal mutations for enhancing the catalytic efficiency of 3,5-DAHDH.

This table provides an overview of advanced computational modeling techniques and their potential applications for enzymes involved in this compound metabolism.

Systems Biology Approaches to Integrate this compound Metabolism into Broader Cellular Networks

The metabolism of this compound does not occur in isolation. It is part of the broader lysine metabolic network, which is intricately connected to central carbon metabolism, energy production, and other biosynthetic pathways. creative-proteomics.com A systems biology approach is essential to understand these complex interactions and to rationally engineer whole-cell factories for efficient production of lysine or other derived chemicals. researcher.lifenih.gov

Future research should employ "omics" technologies to gain a holistic view of how the this compound pathway is integrated into the cell's metabolic and regulatory networks:

Transcriptomics: To analyze how the expression of genes in the pathway changes in response to different environmental conditions or genetic modifications.

Proteomics: To quantify the levels of enzymes in the pathway and identify post-translational modifications, such as acetylation, which can regulate their activity. nih.govresearchgate.net Lysine acetylation is a prevalent modification in metabolic enzymes and can dynamically respond to the availability of nutrients like glucose and amino acids. nih.govresearchgate.net

Metabolomics: To measure the concentrations of this compound and other related metabolites, providing a direct readout of metabolic flux and identifying potential bottlenecks. nih.gov

Genome-Scale Metabolic Modeling (GEMs): To integrate these multi-omics datasets into a comprehensive mathematical model of the organism's metabolism. nih.gov These models can be used to simulate metabolic fluxes and predict the effects of gene knockouts or overexpressions, guiding metabolic engineering strategies to redirect carbon flow towards desired products. nih.gov

By understanding how the lysine degradation pathway connects with networks like the TCA cycle and precursor supply, researchers can devise more effective strategies for optimizing cellular metabolism as a whole. nii.ac.jpcreative-proteomics.com This integrated approach is critical for moving beyond single-enzyme optimization to the rational design of highly efficient microbial cell factories. researcher.life

Q & A

Q. What enzymatic pathways synthesize 3,5-diaminohexanoate (3,5-DAH) in biological systems?

  • 3,5-DAH is primarily synthesized via aminomutase-catalyzed reactions . For example, β-lysine 5,6-aminomutase (EC 5.4.3.3) converts L-β-lysine to 3,5-DAH using cofactors pyridoxal-5′-phosphate (PLP) and adenosylcobalamin (dAdoCbl). Similarly, D-lysine is converted to 2,5-diaminohexanoate (2,5-DAH) via lysine 5,6-aminomutase (5,6-LAM) .
  • Methodological Insight : Researchers can track these pathways using isotopic labeling (e.g., 15N^{15}\text{N}-lysine) coupled with HPLC or mass spectrometry to verify product formation.

Q. What role do cofactors like PLP and adenosylcobalamin play in 3,5-DAH synthesis?

  • PLP stabilizes substrate intermediates via Schiff base formation, while adenosylcobalamin facilitates radical-based catalysis by generating 5′-deoxyadenosyl radicals. These radicals mediate hydrogen atom abstraction, enabling amino group migration in aminomutase reactions .
  • Experimental Validation : Enzyme assays under anaerobic conditions (to preserve radical intermediates) and cofactor depletion studies can confirm their necessity.

Q. How is 3,5-DAH integrated into metabolic pathways?

  • In lysine fermentation, 3,5-DAH is an intermediate in the conversion to acetate and butyrate. It is produced from (3S)-3,6-diaminohexanoate via β-lysine 5,6-aminomutase in organisms like Clostridium sticklandii .
  • Analytical Approach : Metabolomic profiling (e.g., GC-MS) of microbial cultures under varying lysine concentrations can map downstream metabolites.

Advanced Research Questions

Q. How do the structural features of β-amino acid dehydrogenases (β-AADHs) like 3,5-DAHDH enable asymmetric synthesis of β-amino acids?

  • Crystal structures of l-erythro-3,5-DAHDH reveal a unique substrate-binding pocket with conserved residues (e.g., Arg98, Asp174) that stabilize the β-amino acid intermediate. Unlike α-AADHs, β-AADHs employ a dual-base mechanism involving His256 for proton transfer during catalysis .
  • Structural Techniques : X-ray crystallography (resolution ≤2.0 Å) and site-directed mutagenesis (e.g., H256A variants) can validate active-site roles.

Q. What strategies are effective for engineering β-AADHs to expand substrate scope for non-natural β-amino acids?

  • Rational design based on substrate-coenzyme docking simulations and quantum chemical calculations (e.g., DFT) can predict mutations that alter steric/electronic interactions. For example, mutations at Phe152 in 3,5-DAHDH enhance acceptance of bulky β-phenylalanine analogs .
  • Validation : Kinetic assays (kcatk_{\text{cat}}, KmK_{\text{m}}) and enantiomeric excess (ee) analysis via chiral HPLC assess engineered enzyme performance.

Q. How can radical intermediates in 3,5-DAH synthesis be experimentally characterized?

  • Electron paramagnetic resonance (EPR) spectroscopy at cryogenic temperatures traps radical species (e.g., substrate-derived or cofactor-linked radicals). Isotope-edited EPR (e.g., 2H^{2}\text{H}-labeled substrates) enhances signal resolution .
  • Challenge : Radicals are transient; rapid-freeze quench methods or anaerobic gloveboxes are critical.

Q. What computational methods elucidate the catalytic mechanism of 3,5-DAH-forming enzymes?

  • Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction trajectories, identifying transition states and energy barriers. For instance, QM/MM revealed a 16.8 kcal/mol barrier for hydrogen transfer in 5,6-LAM .
  • Software Tools : Gaussian, ORCA, or CP2K for QM; AMBER or GROMACS for MM.

Q. How do researchers resolve contradictions in kinetic data for 3,5-DAH-producing enzymes?

  • Case Example : Discrepancies in KmK_{\text{m}} values for L-β-lysine across studies may arise from assay conditions (pH, temperature) or enzyme purity. Standardizing protocols (e.g., fixed [PLP]) and using isothermal titration calorimetry (ITC) for binding affinity measurements improve reproducibility .

Q. What experimental precautions are critical for handling 3,5-DAH in stability studies?

  • 3,5-DAH is light-sensitive and prone to oxidation. Store solutions in amber vials at −80°C with antioxidants (e.g., DTT) and under inert gas (N2_2). Monitor degradation via 1H^{1}\text{H}-NMR or LC-MS .

Q. How can enzyme promiscuity in 3,5-DAH-related pathways be exploited for novel biotransformations?

  • Cross-substrate screening of aminomutases with non-native amines (e.g., ornithine analogs) may reveal unexpected activity. For example, 4,5-OAM from Porphyromonas gingivalis converts D-ornithine to 2,4-diaminopentanoate, suggesting adaptability .
  • High-throughput screening (e.g., microfluidic platforms) accelerates discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.